

Methyl 4-hydroxy-2-naphthoate: A Versatile Scaffold for Advanced Organic Synthesis

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Compound of Interest

Compound Name: Methyl 4-hydroxy-2-naphthoate

Cat. No.: B1642137

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Introduction: Unveiling the Potential of a Privileged Naphthoic Acid Ester

Methyl 4-hydroxy-2-naphthoate, a key naphthoic acid derivative, has emerged as a highly versatile and valuable building block in the landscape of modern organic synthesis. Its unique structural architecture, featuring a naphthalene core appended with both a nucleophilic hydroxyl group and an electron-withdrawing methyl ester, bestows upon it a rich and tunable reactivity profile. This duality allows for selective functionalization at multiple sites, making it an ideal precursor for the construction of complex molecular frameworks. Researchers, scientists, and drug development professionals are increasingly turning to this scaffold for the synthesis of a diverse array of bioactive molecules, functional materials, and pharmaceutical intermediates. [1][2] This guide provides an in-depth exploration of the chemistry of **methyl 4-hydroxy-2-naphthoate**, offering detailed application notes and robust protocols to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of **methyl 4-hydroxy-2-naphthoate** is fundamental to its effective utilization in synthesis. The interplay between the aromatic naphthalene system, the acidic hydroxyl group, and the ester functionality dictates its solubility, reactivity, and spectral characteristics.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ O ₃	[3]
Molecular Weight	202.21 g/mol	[4]
Melting Point	73-75 °C (lit.)	[4]
Boiling Point	205-207 °C (lit.)	[4]
Appearance	White to off-white solid	[5]
CAS Number	34205-71-5	[3]

The planar structure of the naphthalene core, coupled with the potential for intramolecular hydrogen bonding between the 4-hydroxyl group and the 2-ester carbonyl, contributes to its thermal stability.[2] These features are critical considerations when designing reaction conditions.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The strategic positioning of the hydroxyl and ester groups on the naphthalene ring system opens up a plethora of synthetic transformations. The following sections detail key reactions, providing both mechanistic insights and field-proven protocols.

O-Alkylation and O-Arylation: Expanding the Molecular Framework

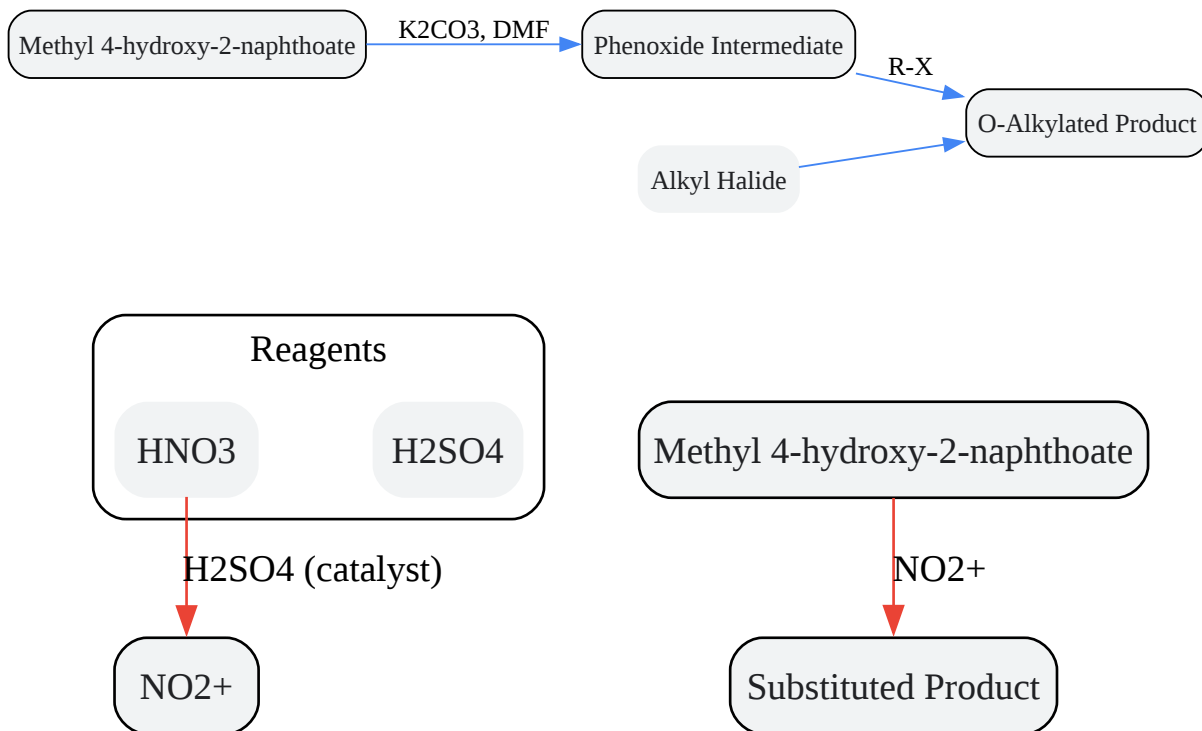
The phenolic hydroxyl group at the C4 position is a prime site for nucleophilic attack, readily undergoing O-alkylation and O-arylation to introduce a wide variety of substituents. This transformation is fundamental for modifying the steric and electronic properties of the molecule and is a common strategy in the synthesis of biologically active compounds.[6][7]

Causality Behind Experimental Choices: The choice of base and solvent is critical for achieving high yields and preventing side reactions. A moderately strong base, such as potassium carbonate, is often sufficient to deprotonate the phenolic hydroxyl without promoting hydrolysis of the methyl ester. The use of a polar aprotic solvent like dimethylformamide (DMF) or

acetonitrile facilitates the dissolution of the reactants and promotes the SN2 reaction. Phase-transfer catalysts can also be employed to enhance reaction rates, particularly with less reactive alkylating agents.[8]

Experimental Protocol: General Procedure for O-Alkylation

- **Reaction Setup:** To a solution of **methyl 4-hydroxy-2-naphthoate** (1.0 eq) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq).
- **Addition of Alkylating Agent:** Add the desired alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature or with gentle heating (50-60 °C) for less reactive halides.
- **Work-up:** Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.



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